Cas no 80180-30-9 ((1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione)
![(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione structure](https://ko.kuujia.com/scimg/cas/80180-30-9x500.png)
80180-30-9 structure
상품 이름:(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione
(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione 화학적 및 물리적 성질
이름 및 식별자
-
- (1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione
- 1,13-Dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,4H,5H-1,5-methanonaphtho[2,3-b:3,4-c']dipyran-2,7,12(6H,8aH)-trione
- DTXSID201001075
- 80180-30-9
- 1,5-Methano-2H,4H,5H-naphtho[3,2-b:2,1-c']dipyran-2,7,12(6H,8aH)-trione, 1,9,9a,13,13a,13b-hexahydro-1,13-dihydroxy-10,13a,14-trimethyl-,(1R,4aR,5S,8aS,9aR,13R,13aR,13bS,14R)-
- dihydroxy(trimethyl)[?]trione
- 1,5-Methano-2H,4H,5H-naphtho(3,2-b:2,1-c')dipyran-2,7,12(6H,8aH)-trione, 1,9,9a,13,13a,13b-hexahydro-1,13-dihydroxy-10,13a,14-trimethyl-,(1R,4aR,5S,8aS,9aR,13R,13aR,13bS,14R)-
- Shinjudilactone
-
- 인치: InChI=1S/C20H24O7/c1-8-4-12(21)15(23)18(3)10(8)5-13-19-7-26-17(24)20(25,16(18)19)9(2)11(19)6-14(22)27-13/h4,9-11,13,15-16,23,25H,5-7H2,1-3H3/t9?,10-,11-,13+,15+,16+,18+,19+,20+/m0/s1
- InChIKey: XCAPDGKSNAMUQC-SUQAYODVSA-N
- 미소: CC1C2CC(=O)OC3C24COC(=O)C1(C4C5(C(C3)C(=CC(=O)C5O)C)C)O
계산된 속성
- 정밀분자량: 376.152203
- 동위원소 질량: 376.152203
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 7
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 0
- 복잡도: 817
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 8
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 110
- 소수점 매개변수 계산 참조값(XlogP): 0.2
실험적 성질
- 밀도: 1.45
- 비등점: 650.3°C at 760 mmHg
- 플래시 포인트: 235.2°C
- 굴절률: 1.618
(1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione 관련 문헌
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
2. Book reviews
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
80180-30-9 ((1R,4aS,5S,8aR,9aS,13S,13aS,13bR)-1,13-dihydroxy-10,13a,14-trimethyl-1,9,9a,13,13a,13b-hexahydro-2H,5H-1,5-methanobenzo[g]pyrano[3,4-e]chromene-2,7,12(6H,8aH)-trione) 관련 제품
- 1094759-88-2([3,4-bis(acetyloxy)-5-acetamido-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate)
- 1989659-22-4(1-(aminomethyl)naphthalen-2-amine dihydrochloride)
- 857789-92-5(2-methyl-4-(oxolan-2-yl)butanoic acid)
- 1049293-18-6(2-(4-ethoxyphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide)
- 2166906-74-5(1-(cyclopropylmethyl)-8-methyl-1,7-diazaspiro4.5decane)
- 1956321-24-6(Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate)
- 1339007-18-9(1-(3,4-dimethylbenzoyl)azetidin-3-amine)
- 832740-67-7(5-(2-Chloro-5-methyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester)
- 1708080-08-3(Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate)
- 1250802-58-4(cyclopentyl(3-(hydroxymethyl)pyrrolidin-1-yl)methanone)
추천 공급업체
Wuhan brilliant Technology Co.,Ltd
골드 회원
중국 공급자
대량

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량